molecular formula C₃₅H₃₆ClNO₄S B1141250 25-Hidroxi Montelukast CAS No. 200804-28-0

25-Hidroxi Montelukast

Número de catálogo: B1141250
Número CAS: 200804-28-0
Peso molecular: 602.18
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxy Montelukast involves the hydroxylation of Montelukast. This can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts . The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective hydroxylation at the 25th position of the Montelukast molecule .

Industrial Production Methods: Industrial production of 25-Hydroxy Montelukast follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure the consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 25-Hydroxy Montelukast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mecanismo De Acción

The mechanism of action of 25-Hydroxy Montelukast is similar to that of Montelukast. It acts as a leukotriene receptor antagonist, blocking the binding of leukotrienes to their receptors. This prevents the leukotriene-mediated inflammatory response, reducing bronchoconstriction, inflammation, and mucus production . The hydroxylation at the 25th position may influence the binding affinity and metabolic stability of the compound .

Comparación Con Compuestos Similares

Uniqueness of 25-Hydroxy Montelukast: 25-Hydroxy Montelukast is unique due to its specific hydroxylation, which may alter its pharmacokinetic and pharmacodynamic profile compared to other leukotriene receptor antagonists. This modification can influence its efficacy, safety, and potential therapeutic applications .

Actividad Biológica

25-Hydroxy Montelukast is a metabolite of Montelukast, a widely used cysteinyl leukotriene receptor antagonist primarily indicated for asthma and allergic rhinitis. Understanding the biological activity of 25-hydroxy Montelukast is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article reviews the metabolic pathways, biological effects, and clinical implications of 25-hydroxy Montelukast, supported by relevant research findings.

Metabolism of Montelukast

Montelukast undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes. Notably, CYP2C8 and CYP2C9 are responsible for the formation of several hydroxylated metabolites, including 25-hydroxy Montelukast. The metabolic profile indicates that multiple P450 isoforms contribute to its hydroxylation, with significant implications for drug interactions and efficacy.

Key Metabolic Pathways

  • CYP2C8 and CYP2C9 : Major enzymes involved in the oxidative metabolism of Montelukast.
  • CYP3A4 : Plays a role in sulfoxidation and stereoselective hydroxylation.
  • Glucuronidation : Montelukast can also undergo direct glucuronidation to form acyl-glucuronides, affecting its pharmacokinetics .

Biological Activity and Mechanisms

25-Hydroxy Montelukast exhibits several biological activities that may enhance or modify the effects of its parent compound.

Inhibition of Leukotriene Receptors

As a metabolite, 25-hydroxy Montelukast retains the ability to inhibit cysteinyl leukotriene receptors (CysLT1). This action reduces bronchoconstriction and inflammation associated with asthma and allergic reactions. Studies have demonstrated that Montelukast can effectively lower levels of inflammatory cytokines (e.g., NF-kB, STAT1) in peripheral blood mononuclear cells (PBMC) from asthmatic patients .

Impact on Lung Function

Clinical studies indicate that the combination of Montelukast with vitamin D significantly improves lung function in infants with wheezing. The treatment resulted in reduced cough and wheezing symptoms, as well as enhanced pulmonary function metrics . The expression levels of inflammatory markers were also significantly lower post-treatment, suggesting a beneficial effect on respiratory health.

Case Studies

Several case studies have highlighted the efficacy of 25-hydroxy Montelukast in various clinical settings:

  • Infant Wheezing : A study involving 640 infants showed that those treated with Montelukast combined with vitamin D exhibited significant improvements in cough and wheezing symptoms compared to controls .
  • Asthma Management : In a cohort study assessing seasonal allergic rhinitis, patients receiving Montelukast demonstrated improved symptom scores compared to placebo, indicating its effectiveness in managing allergic conditions .

Research Findings

Recent research has explored the broader implications of 25-hydroxy Montelukast beyond respiratory conditions:

  • Cancer Research : Investigations into the role of Montelukast in cancer treatment revealed that it could inhibit colony formation in colon cancer cell lines by blocking CysLT1 signaling pathways. This suggests potential applications in oncology for reversing drug resistance .
  • Vitamin D Interaction : Studies have shown that oral administration of Montelukast correlates with increased serum levels of 25-hydroxy vitamin D, suggesting an interplay between these compounds that may enhance therapeutic outcomes in asthmatic patients .

Propiedades

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[4-hydroxy-2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,41)30-20-29(38)14-9-24(30)10-15-32(42-22-35(16-17-35)21-33(39)40)26-5-3-4-23(18-26)6-12-28-13-8-25-7-11-27(36)19-31(25)37-28/h3-9,11-14,18-20,32,38,41H,10,15-17,21-22H2,1-2H3,(H,39,40)/b12-6+/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCJSWWLSUSPOP-OZBDQGCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)O)CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=C(C=CC(=C1)O)CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200804-28-0
Record name 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200804280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((((1R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-(4-HYDROXY-2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1WK0EP5ZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.